N,N'-Methylenebis(N,4-dimethylbenzene-1-sulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-Methylenebis(N,4-dimethylbenzene-1-sulfonamide) is a chemical compound with the molecular formula C₁₄H₁₄N₂O₄S₂. It is a derivative of sulfonamide, characterized by its two benzene rings substituted with methyl groups and sulfonamide groups, connected by a methylene bridge.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting N,4-dimethylbenzenesulfonamide with methylene chloride in the presence of a strong base such as sodium hydroxide[_{{{CITATION{{{_2{Benzenesulfonamide, N,N'-methylenebisN,4-dimethyl- Structure ....
Stepwise Synthesis: Another method involves the stepwise reaction of N,4-dimethylbenzenesulfonyl chloride with ammonia to form the sulfonamide, followed by methylene bridging using formaldehyde[_{{{CITATION{{{_2{Benzenesulfonamide, N,N'-methylenebisN,4-dimethyl- Structure ....
Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Sulfonyl chlorides and sulfonic acids from oxidation.
Amines from reduction.
Substituted sulfonamides from nucleophilic substitution.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of sulfonamide groups with biological macromolecules. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through the interaction of its sulfonamide groups with biological targets. The sulfonamide group can bind to enzymes and receptors, inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and biological system.
Comparison with Similar Compounds
N,N'-Methylenebis(N-methylbenzene-1-sulfonamide)
N,N'-Methylenebis(N-ethylbenzene-1-sulfonamide)
N,N'-Methylenebis(N-propylbenzene-1-sulfonamide)
Uniqueness: N,N'-Methylenebis(N,4-dimethylbenzene-1-sulfonamide) is unique due to its specific substitution pattern on the benzene rings, which affects its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N,4-dimethyl-N-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-14-5-9-16(10-6-14)24(20,21)18(3)13-19(4)25(22,23)17-11-7-15(2)8-12-17/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPUESRHKGVTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CN(C)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323366 |
Source
|
Record name | N,N'-Methylenebis(N,4-dimethylbenzene-1-sulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099-76-9 |
Source
|
Record name | NSC403699 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Methylenebis(N,4-dimethylbenzene-1-sulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.